(1R,2S,4S,8R,9R,10S,13S,14R,17S,19S)-17-hydroxy-8,10,14-trimethyl-5-oxapentacyclo[11.8.0.02,10.04,9.014,19]henicosane-6,20-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,2S,4S,8R,9R,10S,13S,14R,17S,19S)-17-hydroxy-8,10,14-trimethyl-5-oxapentacyclo[11.8.0.02,10.04,9.014,19]henicosane-6,20-dione is a natural phytosteroid isolated from the plant Chionographis japonica. It is a unique compound characterized by its δ-lactone group, making it the first reported example of a steroid containing this functional group . The molecular structure of chiogralactone is 3β, 16β-dihydroxy-6-oxo-24-nor-5α-cholan-23-oic acid 16β,23-lactone .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of chiogralactone involves a seven-stage stereospecific process starting from 3β, 16α-diacetoxypregn-5-en-20-one . The key steps include:
Reformatskii Reaction: This reaction with the 20-ketone forms a δ-lactone.
Hydrogenation: The δ-lactone is hydrogenated to form the 21α (CH3) saturated lactone.
Ring Opening and Saponification: The ring is opened, and the 3-acetoxy group is saponified.
Conversion to Ditoyslate: The 3,16α-ditosylate is formed.
Alkaline Treatment: This leads to a 3,5α-cyclosteroid with a δ-lactone ring.
Oxidation: The 6-hydroxy group is oxidized to a 6-keto group.
Cyclopropane Ring Opening and Saponification: The cyclopropane ring is opened, and the 3-acetoxy group is saponified to yield chiogralactone.
Industrial Production Methods
Industrial production methods for chiogralactone are not well-documented, likely due to its complex synthesis and limited natural sources. Most production is carried out in research laboratories using the synthetic routes described above.
Chemical Reactions Analysis
Types of Reactions
(1R,2S,4S,8R,9R,10S,13S,14R,17S,19S)-17-hydroxy-8,10,14-trimethyl-5-oxapentacyclo[11.8.0.02,10.04,9.014,19]henicosane-6,20-dione undergoes several types of chemical reactions, including:
Oxidation: Conversion of hydroxy groups to keto groups.
Reduction: Hydrogenation of double bonds.
Substitution: Formation of ditosylates from hydroxy groups.
Ring Opening: Opening of lactone and cyclopropane rings.
Common Reagents and Conditions
Reformatskii Reaction: Zinc and haloesters.
Hydrogenation: Palladium or platinum catalysts.
Oxidation: Common oxidizing agents like chromium trioxide.
Alkaline Treatment: Strong bases like sodium hydroxide.
Major Products
The major products formed from these reactions include various intermediates leading to the final product, chiogralactone, such as 3,5α-cyclosteroids and 6-oxo derivatives .
Scientific Research Applications
(1R,2S,4S,8R,9R,10S,13S,14R,17S,19S)-17-hydroxy-8,10,14-trimethyl-5-oxapentacyclo[11.8.0.02,10.04,9.014,19]henicosane-6,20-dione has several scientific research applications:
Chemistry: Used as a model compound for studying steroid synthesis and transformations.
Biology: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Potential therapeutic applications due to its unique structure and biological activities.
Mechanism of Action
The mechanism of action of chiogralactone is not fully understood. it is believed to interact with specific molecular targets and pathways involved in steroid metabolism and signaling. The δ-lactone group may play a crucial role in its biological activity by interacting with enzymes and receptors involved in these pathways .
Comparison with Similar Compounds
(1R,2S,4S,8R,9R,10S,13S,14R,17S,19S)-17-hydroxy-8,10,14-trimethyl-5-oxapentacyclo[11.8.0.02,10.04,9.014,19]henicosane-6,20-dione can be compared with other similar compounds, such as:
Chiograsterol A: A precursor in the biosynthesis of chiogralactone.
Chiograsterol B: Another related compound that does not convert to chiogralactone.
Other Steroids: This compound is unique due to its δ-lactone group, which is not commonly found in other steroids.
Properties
CAS No. |
14594-22-0 |
---|---|
Molecular Formula |
C23H34O4 |
Molecular Weight |
374.5 g/mol |
IUPAC Name |
(1R,2S,4S,8R,9R,10S,13S,14R,17S,19S)-17-hydroxy-8,10,14-trimethyl-5-oxapentacyclo[11.8.0.02,10.04,9.014,19]henicosane-6,20-dione |
InChI |
InChI=1S/C23H34O4/c1-12-8-20(26)27-19-11-16-14-10-18(25)17-9-13(24)4-6-22(17,2)15(14)5-7-23(16,3)21(12)19/h12-17,19,21,24H,4-11H2,1-3H3/t12-,13+,14-,15+,16+,17-,19+,21+,22-,23+/m1/s1 |
InChI Key |
FOCHOSLOYHRWHT-SQARGJPNSA-N |
Isomeric SMILES |
C[C@@H]1CC(=O)O[C@@H]2[C@H]1[C@]3(CC[C@H]4[C@H]([C@@H]3C2)CC(=O)[C@@H]5[C@@]4(CC[C@@H](C5)O)C)C |
SMILES |
CC1CC(=O)OC2C1C3(CCC4C(C3C2)CC(=O)C5C4(CCC(C5)O)C)C |
Canonical SMILES |
CC1CC(=O)OC2C1C3(CCC4C(C3C2)CC(=O)C5C4(CCC(C5)O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.